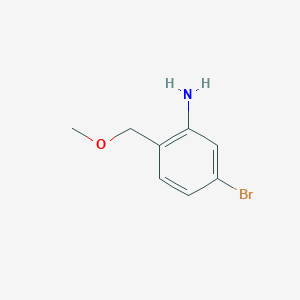

5-Bromo-2-(methoxymethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-2-(methoxymethyl)aniline” is a chemical compound with the empirical formula C7H8BrNO . It is used as a pharmaceutical intermediate . The compound is also known by the synonym "2-Amino-4-bromoanisole" .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it is known that brominated anilines can be synthesized through various methods, including electrophilic bromination of aniline . A related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is synthesized from dimethyl terephthalate in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a methoxy group, and an amino group . The SMILES string representation of the molecule is COc1ccc(Br)cc1N .

Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 94-98 °C . It is slightly soluble in water . The molecular weight of the compound is 202.05 g/mol .

Scientific Research Applications

Fluorescence Quenching Studies

Fluorescence quenching studies involving boronic acid derivatives have utilized aniline as a quencher to understand the mechanisms of fluorescence quenching. These studies reveal insights into the static quenching mechanism, diffusion limitations, and the role of anilines in these processes, which could have implications for the understanding and application of 5-Bromo-2-(methoxymethyl)aniline in similar contexts (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis of Metal Complexes

Research into novel substituted azomethine-metal complexes, involving ligands related to this compound, explores their spectral, structural, and optical properties. These studies contribute to the understanding of the multifaceted applications of such compounds in areas like enzyme mimicry and materials science (Leela, Banu, Dhiviya, & Poomalai, 2019).

Environmental Decontamination

Studies on the ozonation of anilines, which are structurally related to this compound, provide insights into the degradation of aromatic amines in environmental decontamination processes. Understanding the kinetics, stoichiometry, and product formation in these reactions can inform the treatment of wastewater and other contaminated environments (Tekle-Röttering et al., 2016).

Synthesis of Pyrroles

Research on the synthesis of pyrroles through reactions involving p-substituted anilines, which share a functional group with this compound, has led to the development of novel synthetic routes. These routes have potential applications in the synthesis of complex organic molecules and pharmaceuticals (Zhang, Jiang, & Liang, 2010).

Safety and Hazards

“5-Bromo-2-(methoxymethyl)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It is harmful if swallowed or in contact with skin, and may cause skin irritation . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

While specific future directions for “5-Bromo-2-(methoxymethyl)aniline” were not found, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests potential future applications of “this compound” in the synthesis of new pharmaceuticals.

properties

IUPAC Name |

5-bromo-2-(methoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVSHFGXLUVLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2834475.png)

![1-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2834479.png)

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834480.png)

![3-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2834481.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2834483.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2834487.png)

![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2834490.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2834491.png)

![Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2834492.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2834493.png)